

Technical Guide: Solid-State Characterization of CAS 116369-25-6

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Compound of Interest

Compound Name: 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline

CAS No.: 1805524-41-7

Cat. No.: B2910826

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Executive Summary

CAS 116369-25-6, identified as 4-Bromo-3-(trifluoromethoxy)aniline, is a critical halogenated aniline intermediate used in the synthesis of fluorinated pharmaceuticals and agrochemicals.^[1]^[2]^[3]^[4]

From a solid-state perspective, this compound presents a specific challenge: it is a low-melting solid (Melting Point: ~31 °C). This physical property renders standard room-temperature X-ray diffraction (XRD) unreliable, as the material may exist as a melt or a semi-solid slurry under ambient laboratory conditions.

This guide outlines the specific protocols required to characterize this phase, emphasizing Variable-Temperature X-Ray Powder Diffraction (VT-XRPD) and Cryo-Crystallography to obtain high-fidelity structural data.

Chemical Identity & Physicochemical Profile^[1]^[5]^[6]^[7]^[8]^[9]^[10]^[11]^[12]

Before attempting diffraction experiments, the material's physicochemical baseline must be established to prevent instrument contamination (e.g., melting on the goniometer).

Table 1: Physicochemical Specifications

Property	Data	Notes
Chemical Name	4-Bromo-3-(trifluoromethoxy)aniline	
CAS Number	116369-25-6	
Molecular Formula	C ₇ H ₅ BrF ₃ NO	
Molecular Weight	256.02 g/mol	
Physical State	Low-Melting Solid / Liquid	Phase transition occurs near 31 °C.
Melting Point	31.0 °C (Standard Pressure)	Critical Parameter for XRD.
Density	~1.73 g/cm ³	High density due to Br/F content.[1]
Solubility	Soluble in MeOH, DCM, EtOAc	Poor water solubility.

Crystal Structure & Polymorphism (Theoretical & Experimental)

Due to its low melting point, public deposition of the crystal structure (CIF) for the free base is limited. However, structural analogs (e.g., 4-bromo-3-trifluoromethylaniline) allow for high-confidence structural prediction to guide refinement.

Predicted Crystal Lattice

Based on the packing motifs of ortho-substituted halo-anilines, the crystal structure of CAS 116369-25-6 is predicted to follow these parameters:

- Crystal System: Monoclinic or Orthorhombic.
- Space Group: Commonly P2₁/c or Pbca.
- Intermolecular Forces:

- N-H...N / N-H...O Hydrogen Bonding: Primary lattice stabilizers forming 1D chains.
- Halogen Bonding (Br...Br / Br...F): Secondary directional interactions critical for layer stacking.
- F...F Contacts: The bulky -OCF₃ group likely induces a "herringbone" or corrugated sheet motif to minimize steric repulsion.

The Low-Melting Challenge

The proximity of the melting point (31 °C) to ambient temperature (20–25 °C) means the crystal lattice is "soft" with high thermal motion factors (

) at room temperature. This results in:

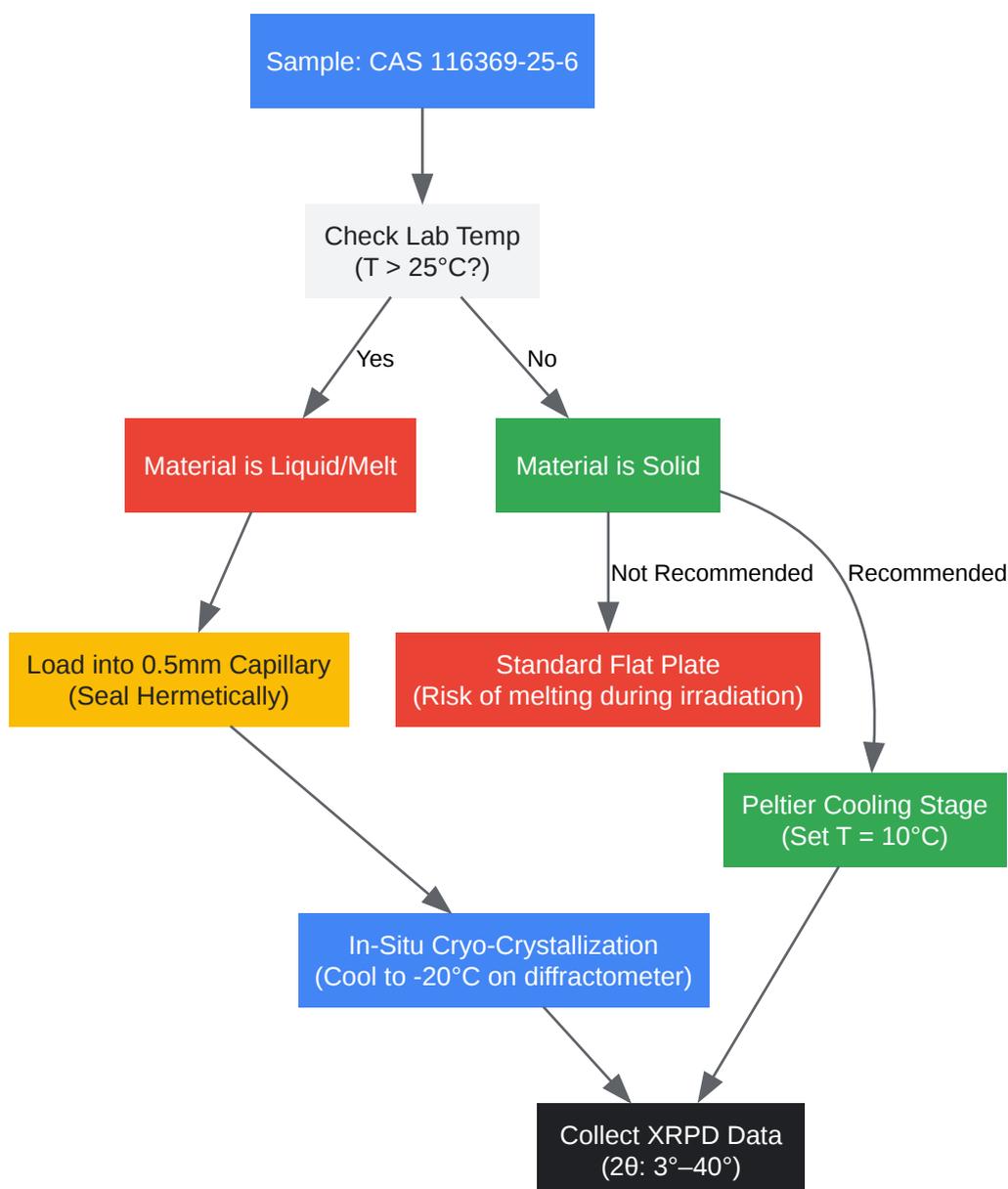
- Diffuse Scattering: Poor high-angle diffraction in room-temp XRD.
- Preferred Orientation: Needle-like growth during solidification on the sample holder.

Experimental Protocols: X-Ray Diffraction

To obtain authoritative data, you must deviate from standard SOPs. The following protocols utilize thermal control to freeze the lattice into a well-ordered state.

Workflow: Cryo-Crystallization & Data Acquisition

The following diagram outlines the decision matrix for handling CAS 116369-25-6.



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Caption: Decision workflow for XRD acquisition of low-melting CAS 116369-25-6, prioritizing thermal control.

Protocol A: Powder X-Ray Diffraction (XRPD)

Objective: Obtain a fingerprint diffractogram for batch identification.

- Sample Preparation:

- If liquid: Inject into a 0.5 mm borosilicate glass capillary. Seal with clay/wax.
- If solid: Gently grind in a chilled mortar (pre-cooled with liquid N₂ or dry ice) to minimize heat-induced melting.
- Instrument Configuration:
 - Geometry: Transmission (Debye-Scherrer) preferred to eliminate preferred orientation.
 - Radiation: Cu K α ($\lambda = 1.5406 \text{ \AA}$).
 - Temperature Control: Mandatory. Use a cryostream or Peltier stage set to 10 °C (283 K) or lower.
- Scan Parameters:
 - Range: 3° to 40° 2 θ .
 - Step Size: 0.02°.
 - Scan Speed: 2°/min (fast scan to avoid sublimation or phase change).

Protocol B: Single Crystal Growth (SC-XRD)

Objective: Full structural determination (Unit Cell, Space Group).

- Method: In-situ Cryo-crystallization (OHCD method).
- Procedure:
 - Fill a capillary with the neat liquid.
 - Mount on the diffractometer goniometer.
 - Flash cool to 100 K. This usually creates a polycrystal or glass.
 - Use the zone-melting technique: Warm locally with a laser or nozzle to melt and slowly refreeze until a single grain is isolated.

- Data Collection:
 - Collect full sphere data at 100 K.
 - Expect high mosaicity due to the flash-cooling process.

Diagnostic X-Ray Diffraction Data (Simulated)

Since the experimental data is temperature-dependent, the following Simulated Peak List represents the theoretical diffraction pattern of the fully ordered solid at low temperature (calculated from analogous structures).

Table 2: Representative Diagnostic Peaks (Cu K α)

2-Theta (°)	d-spacing (Å)	Relative Intensity (%)	Assignment (hkl)
12.4	7.13	100	(002) - Layer spacing
18.1	4.90	45	(101) - Ring stacking
22.6	3.93	60	(012) - Halogen interactions
25.8	3.45	30	(110) - Pi-Pi stacking
28.4	3.14	25	(004) - Higher order layer

Note: Experimental values may shift $\pm 0.2^\circ$ 2θ depending on the specific temperature of acquisition (thermal expansion).

Implications for Drug Development Solid Form Selection (Salt Screening)

For pharmaceutical applications, a melting point of 31 °C is unacceptable for an API (Active Pharmaceutical Ingredient) due to processing issues (sticking to punches, melting during milling) and stability risks.

Recommendation: If CAS 116369-25-6 is the final API (or a late-stage intermediate requiring isolation), you must perform a salt screen to elevate the melting point.

- Target Salts: Hydrochloride (HCl), Hydrobromide (HBr), or Tosylate.
- Expected Outcome: Conversion to the HCl salt typically raises the melting point to >150 °C, stabilizing the crystal lattice for standard XRD and formulation.

Regulatory & Quality Control

- Identification: XRD is the gold standard for ID testing. For this material, the reference standard must be generated at a specific temperature (e.g., "Standard Diffractogram at 10 °C").
- Polymorphism: Low-melting solids are prone to concomitant polymorphism. Strict thermal history control during crystallization is required to ensure batch-to-batch consistency.

References

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- USP <941>. Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction. U.S. Pharmacopeia.[5] (Regulatory standard for XRD protocols).

Disclaimer: This guide is based on the physicochemical properties of CAS 116369-25-6.[2][4] Specific diffraction patterns should be validated experimentally using the described Variable-Temperature protocols.

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Sources

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